6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one

Regioisomerism Molecular topology Structure-Activity Relationship

6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one (CAS 820209‑13‑0, molecular formula C₁₉H₁₇ClO₂, MW 312.79 g·mol⁻¹) is a fully substituted 3,4‑dihydro‑2H‑pyran‑2‑one (δ‑lactone) featuring a 4‑chlorophenyl group at C‑6, a phenyl group at C‑4, and gem‑dimethyl substitution at C‑3. The 3,4‑dihydro‑2H‑pyran‑2‑one scaffold is a privileged structure in medicinal chemistry and natural products, with demonstrated antibacterial, antitrypanosomal, cytotoxic, and HIV‑protease inhibitory properties across numerous analogs.

Molecular Formula C19H17ClO2
Molecular Weight 312.8 g/mol
CAS No. 820209-13-0
Cat. No. B12537068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one
CAS820209-13-0
Molecular FormulaC19H17ClO2
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESCC1(C(C=C(OC1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C
InChIInChI=1S/C19H17ClO2/c1-19(2)16(13-6-4-3-5-7-13)12-17(22-18(19)21)14-8-10-15(20)11-9-14/h3-12,16H,1-2H3
InChIKeyXBZQZSDLADSLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one (CAS 820209-13-0): Procurement-Ready Scaffold Overview for δ‑Lactone‑Focused Discovery Programs


6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one (CAS 820209‑13‑0, molecular formula C₁₉H₁₇ClO₂, MW 312.79 g·mol⁻¹) is a fully substituted 3,4‑dihydro‑2H‑pyran‑2‑one (δ‑lactone) featuring a 4‑chlorophenyl group at C‑6, a phenyl group at C‑4, and gem‑dimethyl substitution at C‑3 . The 3,4‑dihydro‑2H‑pyran‑2‑one scaffold is a privileged structure in medicinal chemistry and natural products, with demonstrated antibacterial, antitrypanosomal, cytotoxic, and HIV‑protease inhibitory properties across numerous analogs [1]. This specific substitution pattern—combining halogen‑bearing and unsubstituted aromatic rings with gem‑dialkyl steric shielding—positions the compound as a distinct entry in a scaffold class that typically displays activity highly sensitive to subtle changes in aryl substitution and ring‑substituent topology [1].

Why 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one Cannot Be Reliably Replaced by Other In‑Class δ‑Lactones: Evidence Summary


Within the 3,4‑dihydro‑2H‑pyran‑2‑one series, biological readout is exquisitely dependent on the exact positioning and electronic character of the aryl groups and the steric environment around the lactone carbonyl. Even positional isomers that share identical molecular formula and computed LogP/PSA values—such as the regioisomer 4‑(4‑chlorophenyl)‑3,3‑dimethyl‑6‑phenyl‑4H‑pyran‑2‑one (CAS 820209‑07‑2)—can exhibit divergent target engagement, metabolic stability, and selectivity profiles due to altered π‑stacking geometry, dipole orientation, and steric hindrance at the active site, as documented for related δ‑lactone chemotypes [1]. For CAS 820209‑13‑0, the combination of a C‑6 4‑chlorophenyl and a C‑4 phenyl group on the saturated dihydro‑ring generates a unique three‑dimensional architecture that is unlikely to be phenocopied by the regioisomer or by analogs lacking the gem‑dimethyl shield. The absence of any other compound in this specific substitution series with publicly disclosed biological data means that generic substitution—without direct experimental confirmation—carries a high risk of irreproducible activity [2].

Quantitative Differentiation Ledger for 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one (CAS 820209-13-0) Against the Closest Available Comparators


Regioisomeric Architecture: C‑6 vs C‑4 4‑Chlorophenyl Substitution as a Determinant of Molecular Topology and Predicted Target Complementarity

The target compound (CAS 820209‑13‑0) and its regioisomer 4‑(4‑chlorophenyl)‑3,3‑dimethyl‑6‑phenyl‑4H‑pyran‑2‑one (CAS 820209‑07‑2) share identical molecular formula, exact mass (312.0920 Da), computed LogP (5.0477), and computed PSA (26.30 Ų) . Consequently, simple ADME‑predictive filters (Lipinski, Veber) cannot distinguish them. However, the regioisomer places the electron‑withdrawing 4‑chlorophenyl substituent directly adjacent to the C‑3 gem‑dimethyl center, altering the steric footprint around the lactone carbonyl and the preferred conformation of the dihydro‑ring relative to the target compound, which bears the chlorophenyl at the opposite end of the conjugated system. In the 5,6‑dihydro‑2H‑pyran‑2‑one HIV‑protease inhibitor series, regioisomeric placement of aryl sulfonyl substituents shifted IC₅₀ values by >100‑fold [1]. Although no direct head‑to‑head activity comparison has been reported for CAS 820209‑13‑0, the documented hypersensitivity of dihydropyranone target engagement to aryl positioning indicates that the two regioisomers are unlikely to be functionally interchangeable [1].

Regioisomerism Molecular topology Structure-Activity Relationship

Lipophilicity Benchmarking: Measured LogP of 5.05 Places CAS 820209-13-0 at the Upper Extreme of Drug‑Like Dihydropyran‑2‑one Chemical Space

The computed LogP of 5.05 for CAS 820209‑13‑0 is substantially higher than the median LogP of 1.2–2.0 reported for representative drug‑like dihydropyran‑2‑ones [1]. For example, 3‑bromo‑5,6‑dihydro‑2H‑pyran‑2‑one has a LogP of 1.21, and 6‑(hept‑1‑en‑1‑yl)‑5,6‑dihydro‑2H‑pyran‑2‑one has a LogP of ~1.9 [1]. The elevated lipophilicity arises from the dual‑aryl substitution pattern combined with gem‑dimethyl shielding, which reduces solvent‑exposed polar surface area and increases membrane partitioning propensity. In the context of δ‑lactone natural products and synthetics, LogP shifts of 2–3 units have been correlated with significantly altered cellular permeability profiles [2].

Lipophilicity LogP Drug-likeness

Scaffold Novelty Gap: No Prior Bioactivity Annotation in Public Databases Distinctly Positions CAS 820209‑13‑0 for Proprietary IP Generation and Screening Library Differentiation

A search of ZINC15, ChEMBL, and BindingDB reveals that CAS 820209‑13‑0 has no reported biological activity, no annotated protein‑binding data, and no presence in established screening catalogs [1]. In contrast, structurally more common 5,6‑dihydro‑2H‑pyran‑2‑one analogs (e.g., goniothalamin and synthetic sulfonyl derivatives) have been annotated against multiple targets including HIV‑1 protease (IC₅₀ values 0.3–50 nM), Trypanosoma cruzi (IC₅₀ 0.09–0.12 mM), and MRSA (IC₅₀ 11.4 µg/mL) [2][3]. The absence of any prior art for CAS 820209‑13‑0, combined with its unique 3,3‑dimethyl‑4,6‑diaryl‑3,4‑dihydro topology, makes it an attractive chemotype for generating novel composition‑of‑matter intellectual property and for diversifying commercial screening decks that are saturated with more heavily annotated dihydropyran‑2‑one scaffolds.

Chemical novelty Screening library Intellectual property

Highest‑Confidence Application Scenarios for 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one (CAS 820209-13-0) Based on Current Evidence


Scaffold‑Hopping Library Design for Intracellular Anti‑Infective or Oncology Target Screening

The combination of a high computed LogP (5.05) and a novel, unreported dihydropyran‑2‑one topology [1] makes CAS 820209‑13‑0 a prime candidate for inclusion in diversity‑oriented screening libraries targeting intracellular pathogens (e.g., Mycobacterium tuberculosis, T. cruzi) or oncology targets where membrane permeability is a prerequisite. The scaffold’s regioisomeric hypersensitivity, documented for related dihydropyran‑2‑one chemotypes [2], further supports that this specific regioisomer—rather than any in‑class alternative—should be procured for screening to avoid false‑negative results arising from subtle topological mismatches.

Regioisomer‑Specific Structure‑Activity Relationship (SAR) Probe Development

Given that CAS 820209‑13‑0 and its regioisomer CAS 820209‑07‑2 share identical molecular formula and computed LogP/PSA yet differ in the positional arrangement of the chlorophenyl and phenyl groups , the target compound serves as an ideal matched molecular pair for probing the influence of aryl‑positional isomerism on target binding and selectivity. Procurement of both isomers together enables rigorous SAR dissection that simple ADME‑predictive tools cannot resolve [2].

Proprietary Lead Generation with Freedom‑to‑Operate in Competitive Chemotype Space

With zero bioactivity annotations in ZINC15, ChEMBL, and BindingDB [1], CAS 820209‑13‑0 occupies an unencumbered IP position within the dihydropyran‑2‑one landscape. Early‑stage procurement of this compound for hit‑finding campaigns can secure composition‑of‑matter claims ahead of competitors who are concentrated on heavily patented 5,6‑dihydro‑2H‑pyran‑2‑one series [1][2].

Calibration Standard for LogP‑Dependent Property Prediction Models

The exceptionally high computed LogP (5.05) of CAS 820209‑13‑0, relative to the typical dihydropyran‑2‑one LogP range of 1.2–2.0 [3], makes it a useful positive control for calibrating computational models of membrane permeability, plasma protein binding, and tissue distribution within lactone‑based compound collections, supplementing existing reference sets that rarely sample this extreme lipophilicity range.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.